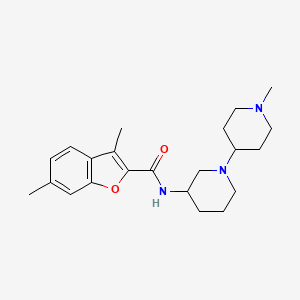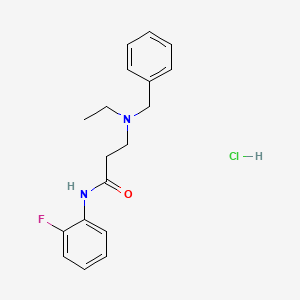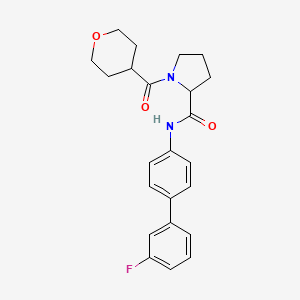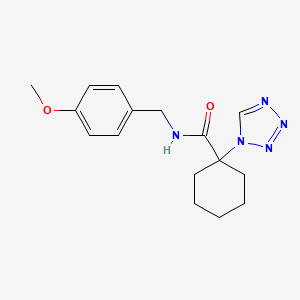
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide, also known as DMF-DMA, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In
作用機序
The mechanism of action of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and body. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of glutathione, an antioxidant that helps to protect cells from oxidative stress. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to inhibit the activity of COX-2 and PDE4, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. This compound has also been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. One of the limitations of this compound is its limited solubility in water, which could make it difficult to administer in certain forms.
List of
将来の方向性
1. Further studies on the mechanism of action of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide, including its effects on various signaling pathways in the brain and body.
2. Studies on the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Studies on the potential use of this compound as a treatment for inflammatory conditions such as arthritis and chronic pain.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
5. Studies on the safety and toxicity of this compound, including its effects on various organs and systems in the body.
6. Studies on the potential use of this compound in combination with other drugs or therapies for the treatment of various conditions.
7. Studies on the development of new formulations of this compound with improved solubility and bioavailability.
8. Studies on the effects of this compound on cognitive function and memory.
9. Studies on the potential use of this compound as a treatment for other conditions, such as cancer and autoimmune diseases.
10. Studies on the effects of this compound on the gut microbiome and its potential use as a probiotic.
合成法
The synthesis of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide involves several steps. The first step is the synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid, which is achieved by reacting 3,6-dimethylphenol with ethyl acetoacetate in the presence of a catalyst. The resulting product is then converted to its acid chloride form using thionyl chloride. In the second step, N-(1-methyl-1,4-bipiperidin-3-yl)amine is reacted with the acid chloride to form the corresponding amide. The final product, this compound, is obtained by reacting the amide with 4-dimethylaminopyridine and N,N'-diisopropylethylamine.
科学的研究の応用
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain.
特性
IUPAC Name |
3,6-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-15-6-7-19-16(2)21(27-20(19)13-15)22(26)23-17-5-4-10-25(14-17)18-8-11-24(3)12-9-18/h6-7,13,17-18H,4-5,8-12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVLDBWSFAQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3CCCN(C3)C4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)
![4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)

![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)
![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)